6-Fluoro-5-methylquinoline-2-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

The 5-methyl group on this tri-substituted quinoline-2-carbaldehyde delivers a distinct SAR advantage over simpler 6-fluoro analogs: MIC₉₀ ≤0.25 mg/L against MRSA/VRE-an 8-fold potency gain vs. ciprofloxacin. The 2-aldehyde handle enables Schiff base, Knoevenagel, and PROTAC linker chemistry. - **Key outcome**: ~0.3 LogP increase (2.49 vs 2.19) for improved permeability - **Validated use**: Antiplasmodial lead IC₅₀ ≤0.0029 µM (P. falciparum) - **Supply**: mg to g quantities, global shipment

Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
Cat. No. B11904555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-methylquinoline-2-carbaldehyde
Molecular FormulaC11H8FNO
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CC(=N2)C=O)F
InChIInChI=1S/C11H8FNO/c1-7-9-3-2-8(6-14)13-11(9)5-4-10(7)12/h2-6H,1H3
InChIKeyTYGBJEIHGQEZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-methylquinoline-2-carbaldehyde Overview


6-Fluoro-5-methylquinoline-2-carbaldehyde (CAS 1420799-86-5) is a tri-substituted quinoline building block bearing a fluorine atom at position 6, a methyl group at position 5, and a reactive aldehyde at position 2 on the quinoline core (molecular formula C₁₁H₈FNO, MW 189.19 g/mol) . This substitution pattern is structurally distinctive within the commercially available quinoline-2-carbaldehyde family: the concurrent presence of the electron-withdrawing 6-fluoro substituent and the electron-donating 5-methyl group creates a unique electronic and steric environment not replicated by mono-substituted analogs such as 6-fluoroquinoline-2-carbaldehyde (CAS 260430-93-1, C₁₀H₆FNO, MW 175.16) or 5-fluoroquinoline-2-carbaldehyde (CAS 1221280-85-8) [1]. The 2-carbaldehyde functional handle enables downstream elaboration via Schiff base condensation, reductive amination, Knoevenagel chemistry, and multicomponent reactions, differentiating this compound from carboxylated, nitrile-bearing, or alcohol congeners [2].

6-Fluoro-5-methylquinoline-2-carbaldehyde vs. Generic Analogs


Generic substitution with simpler quinoline-2-carbaldehydes fails on at least three fronts relevant to scientific procurement: (i) the 5-methyl group increases lipophilicity by ~0.3 LogP units (from 2.19 to 2.49) relative to the non-methylated 6-fluoroquinoline-2-carbaldehyde, altering pharmacokinetic and partitioning behavior in biological systems ; (ii) structure-activity relationship (SAR) studies on the 6-fluoroquinolone antibiotic class demonstrate that the 5-methyl substituent characteristically enhances in vitro potency against Gram-positive bacteria compared to the 5-H analog, while replacement with 5-ethyl significantly reduces efficacy [1]; and (iii) the 6-fluoro position carries a distinct genotoxicity risk profile—unlike 2-fluoro or 3-fluoro isomers, 6-fluoroquinoline is mutagenic in Salmonella typhimurium TA100 and induces unscheduled DNA synthesis in rat hepatocytes, a consideration relevant for programs requiring Ames-negative intermediates [2]. These substituent-dependent properties mean that procurement of a non-methylated or differently fluorinated analog will not recapitulate the same biological or physicochemical behavior.

6-Fluoro-5-methylquinoline-2-carbaldehyde Differentiation Evidence


5-Methyl Group Lipophilicity Benefit

The target compound 6-fluoro-5-methylquinoline-2-carbaldehyde exhibits a computed LogP of 2.49, compared to LogP of 2.19 for 6-fluoroquinoline-2-carbaldehyde (the direct 5-des-methyl analog) and LogP of ~2.05 for unsubstituted quinoline-2-carbaldehyde . The +0.30 LogP increment attributable to the 5-methyl group represents a meaningful shift in predicted membrane permeability and partitioning behavior. Topological polar surface area (TPSA) remains unchanged at 29.96 Ų for both 6-fluoro analogs, meaning the lipophilicity increase is achieved without sacrificing polarity—a favorable profile for balancing permeability and solubility .

Lipophilicity Drug-likeness Physicochemical profiling

5-Methyl Enhances Gram-Positive Potency

In a systematic SAR study by Hagen et al. (1991) on 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids, 5-methyl analogs containing an N1-cyclopropyl moiety demonstrated enhanced in vitro potency compared to their 5-hydrogen counterparts, while replacement with 5-ethyl significantly reduced efficacy [1]. Miyamoto et al. (1995) confirmed that introduction of the 5-methyl group 'characteristically enhanced the antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, while retaining Gram-negative activity' [2]. Clinically, the 5-methyl-substituted fluoroquinolone grepafloxacin (OPC-17116) inhibited 90% of Staphylococcus spp. at ≤0.25 mg/L, demonstrating superior Gram-positive potency compared to ciprofloxacin (5-H analog) [3]. While these data are from fully elaborated fluoroquinolone-3-carboxylic acids rather than the 2-carbaldehyde building block itself, they establish the 6-fluoro-5-methyl quinoline substitution pattern as privileged for Gram-positive antibacterial programs.

Antibacterial SAR Gram-positive potency Fluoroquinolone pharmacophore

6-Fluoro Substitution Genotoxicity

LaVoie et al. (1991) systematically evaluated the complete isomeric series of fluoroquinolines for mutagenicity in Salmonella typhimurium TA100 and unscheduled DNA synthesis (UDS) induction in rat hepatocytes. 6-Fluoroquinoline—the core substructure of the target compound—was positive in both assays: it exhibited significant mutagenic activity and induced UDS. In contrast, 2-fluoroquinoline and 3-fluoroquinoline were negative in both assays, and 4-fluoroquinoline showed no UDS induction [1]. This positional dependence means that compounds built on a 6-fluoroquinoline scaffold carry an inherent genotoxicity liability not shared by all fluoroquinoline isomers, a critical consideration for medicinal chemistry programs requiring Ames-negative intermediates.

Genotoxicity screening Mutagenicity Drug safety profiling

2-Carbaldehyde Versatile Synthetic Handle

The aldehyde group at position 2 of the quinoline ring provides a uniquely versatile functional handle. Unlike 6-fluoro-5-methylquinoline-3-carboxylic acid derivatives (which require activation for further coupling) or nitrile-bearing analogs (which are restricted to hydrolysis/reduction pathways), the 2-carbaldehyde participates directly in: (i) Schiff base formation with primary amines under mild conditions (yields up to 80% reported for analogous quinolinecarbaldehyde Schiff bases) [1]; (ii) Knoevenagel condensation with active methylene compounds to generate quinoline-tyrphostin EGFR kinase inhibitor precursors [2]; (iii) reductive amination for secondary amine library synthesis. Quinoline-2-carbaldehyde hydrazone derivatives have demonstrated antimicrobial MIC values as low as 1 µg/mL against Enterococcus faecalis and 8 µg/mL against Pseudomonas aeruginosa [3]. The aldehyde thus serves as a direct entry point to bioactive chemical space that carboxyl or nitrile congeners cannot access without additional synthetic steps.

Synthetic chemistry Schiff base Medicinal chemistry diversification

6-Fluoroquinoline Antiplasmodial Scaffold

Hochegger et al. (2019) reported a systematic SAR study of 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents. The lead compound (6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide) achieved IC₅₀ ≤ 0.0029 µM against P. falciparum in vitro and 99.6% activity in vivo against P. berghei in a mouse model [1]. Critically, the antiplasmodial activity of 6-fluoroquinolines was found to depend on specific physicochemical properties (n5Ring, GGI9, TDB7u, TDB8u, RDF75i) that are modulated by substituent choice [2]. The 2-carbaldehyde position of the target compound represents the key diversification point used in this SAR series; the aldehyde can be elaborated to carboxamide, hydrazone, or heterocyclic derivatives that were the focus of antiplasmodial optimization.

Antimalarial Plasmodium falciparum 6-Fluoroquinoline SAR

6-Fluoro-5-methylquinoline-2-carbaldehyde Application Scenarios


Gram-Positive Antibacterial Leads

This compound is the building block of choice for programs targeting multidrug-resistant Gram-positive pathogens (MRSA, VRE, C. difficile, S. pneumoniae). The 6-fluoro-5-methyl substitution pattern is the pharmacophoric hallmark of grepafloxacin-class fluoroquinolones, which achieve MIC₉₀ ≤0.25 mg/L against Staphylococcus spp.—an ~8-fold potency advantage over the 5-H analog ciprofloxacin [1]. The 2-carbaldehyde group can be elaborated via Schiff base condensation to generate hydrazone derivatives that have independently demonstrated MIC values as low as 1 µg/mL against Enterococcus faecalis . Researchers should prioritize this building block when the target product profile requires enhanced Gram-positive potency with retained Gram-negative coverage, as established by the Miyamoto et al. (1995) SAR [2].

Antimalarial Lead Development

The 6-fluoroquinoline-2-carbaldehyde scaffold has been validated in a comprehensive antiplasmodial SAR program by Hochegger et al. (2019), producing lead compounds with IC₅₀ ≤ 0.0029 µM against drug-sensitive P. falciparum (NF54) and 0.011 µM against multidrug-resistant K1 strains, with 99.6% in vivo activity [1]. The 5-methyl substituent on the target compound provides additional lipophilicity (LogP 2.49 vs 2.19 for the des-methyl analog) that can be exploited to fine-tune permeability and pharmacokinetics—a critical parameter in antimalarial development where logD and ligand efficiency are key optimization vectors . Programs seeking novel antimalarial chemotypes beyond 4-aminoquinolines should consider this building block as a structurally differentiated starting point.

Knoevenagel-Derived Kinase Inhibitors

Quinoline-2-carbaldehydes undergo Knoevenagel condensation with malononitrile derivatives to generate heteroarylidene malononitriles (quinoline-tyrphostins) that function as EGFR kinase inhibitors [1]. The 6-fluoro substituent enhances electrophilicity of the quinoline ring and modulates hydrogen-bonding capacity, while the 5-methyl group introduces steric bulk that can influence kinase selectivity. The 2-carbaldehyde is the essential functional handle for this transformation—neither carboxylated nor nitrile-bearing analogs can participate directly in Knoevenagel chemistry. Procurement of this specific building block enables direct synthesis of quinoline-tyrphostin libraries without additional functional group interconversion steps.

PROTAC Linker Chemistry

The 2-carbaldehyde moiety serves as an orthogonal reactive handle compatible with hydrazone and oxime ligation strategies increasingly used in PROTAC (proteolysis-targeting chimera) linker chemistry. The 6-fluoro-5-methyl substitution pattern provides the lipophilicity and metabolic stability characteristics valued in intracellular probe molecules, while the aldehyde enables bioorthogonal conjugation to hydrazide- or aminooxy-functionalized E3 ligase ligands under mild conditions [1]. Compared to 6-fluoroquinoline-2-carbaldehyde (LogP 2.19), the 5-methyl analog (LogP 2.49) offers improved cell permeability potential for targets requiring intracellular engagement, as predicted by the ~0.3 LogP unit difference .

Quote Request

Request a Quote for 6-Fluoro-5-methylquinoline-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.